

In-Depth Technical Guide: Fmoc-Phe-Lys(Boc)-PAB

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Compound of Interest		
Compound Name:	Fmoc-Phe-Lys(Boc)-PAB	
Cat. No.:	B8181919	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-Phe-Lys(Boc)-PAB, a critical cleavable linker used in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical properties, including its CAS number, and provides a list of potential suppliers. Furthermore, it elucidates the mechanism of action, focusing on the enzymatic cleavage and self-immolative properties of the p-aminobenzyl (PAB) spacer. While a specific, publicly available, step-by-step synthesis and conjugation protocol for this exact molecule is not readily available, this guide furnishes representative experimental protocols and workflows based on established solid-phase peptide synthesis and bioconjugation techniques. Diagrams illustrating the cleavage pathway and a general experimental workflow are provided to facilitate a deeper understanding for researchers in the field of targeted drug delivery.

Core Compound Information

Chemical Name: (9H-fluoren-9-yl)methyl N-[(1S)-1-[[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-[[4-(hydroxymethyl)phenyl]carbamoyl]pentyl]amino]carbonyl]-2-phenylethyl]carbamate

Synonyms: Fmoc-Phenylalanine-Lysine(Boc)-p-aminobenzyl alcohol



CAS Number: 206133-42-8

Physicochemical Data

Property	Value	Source
CAS Number	206133-42-8	Multiple Suppliers
Molecular Formula	C42H48N4O7	BroadPharm[1]
Molecular Weight	720.9 g/mol	BroadPharm[1]
Purity	Typically ≥95%	Varies by supplier
Appearance	White to off-white solid	General knowledge
Storage Conditions	-20°C	BroadPharm[1]
Solubility	Soluble in organic solvents such as DMF and DMSO	General knowledge

Suppliers

A variety of chemical suppliers offer **Fmoc-Phe-Lys(Boc)-PAB** and its derivatives. The following table provides a non-exhaustive list of potential suppliers. Researchers should verify the purity and specifications with the respective supplier before procurement.

Supplier	Product Name	Catalog Number (Example)
BroadPharm	Fmoc-Phe-Lys(Boc)-PAB	BP-28419[1]
MedChemExpress	Fmoc-Phe-Lys(Boc)-PAB	HY-101560
Ambeed	Fmoc-Phe-Lys(Boc)-PAB	A19151
Creative Biolabs	Fmoc-Phe-Lys(Boc)-PAB	WJY-0323-LS89

Mechanism of Action in Antibody-Drug Conjugates

Fmoc-Phe-Lys(Boc)-PAB serves as a protease-cleavable linker in ADCs. The Phe-Lys dipeptide is specifically designed to be recognized and cleaved by lysosomal proteases, most







notably Cathepsin B, which are often upregulated in the tumor microenvironment.[2] This enzymatic cleavage is the initial trigger for drug release.

Following the cleavage of the peptide bond, the p-aminobenzyl (PAB) spacer undergoes a spontaneous, self-immolative 1,6-elimination reaction.[3][4] This electronic cascade results in the release of the conjugated cytotoxic drug in its active form, along with the formation of aza-quinone methide and carbon dioxide. This two-step release mechanism ensures that the potent payload is liberated specifically within the target cancer cells, thereby minimizing systemic toxicity.

Signaling and Cleavage Pathway Diagram



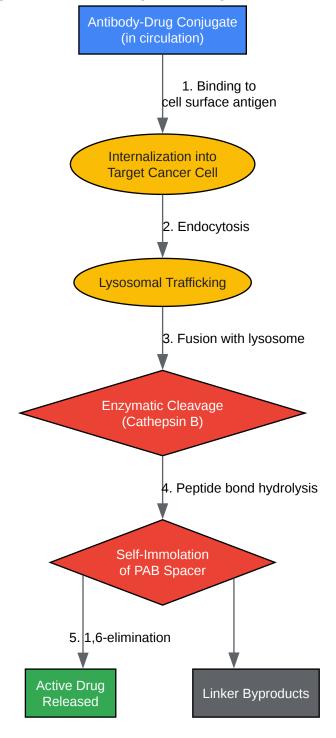


Figure 1: ADC Cleavage and Drug Release Pathway



Linker Synthesis & Modification 1. Solid-Phase Peptide Synthesis of Fmoc-Phe-Lys(Boc)-PAB 2. Conjugation of Payload to PAB linker **Antibody Preparation** 3. Deprotection of 5. Antibody Reduction Fmoc and Boc groups (if Cys conjugation) 6. Purification of 4. Activation of Linker for Antibody Conjugation Reduced Antibody ADC Synthesis & Characterization 7. Conjugation of Linker-Payload to Antibody 8. ADC Purification (e.g., SEC, HIC) 9. ADC Characterization (DAR, Purity, Potency)

Figure 2: General Experimental Workflow for ADC Preparation

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